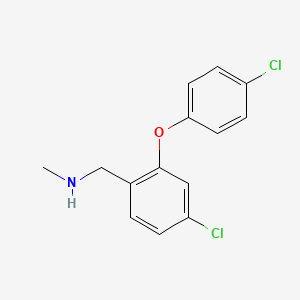
1-(4-chloro-2-(4-chlorophenoxy)phenyl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chloro-2-(4-chlorophenoxy)phenyl)-N-methylmethanamine is an organic compound with a complex structure that includes both chloro and phenoxy groups
Wissenschaftliche Forschungsanwendungen
1-(4-chloro-2-(4-chlorophenoxy)phenyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases that involve the central nervous system.
Industry: It is used in the production of certain polymers and resins, where its chemical properties contribute to the desired characteristics of the final product.
Wirkmechanismus
Target of Action
The compound 1-(4-chloro-2-(4-chlorophenoxy)phenyl)-N-methylmethanamine is a type of phenoxy herbicide . Phenoxy herbicides act by mimicking the auxin growth hormone indoleacetic acid (IAA) . The primary targets of this compound are therefore the auxin receptors in plants .
Mode of Action
Upon binding to the auxin receptors, this compound induces rapid, uncontrolled growth in broad-leaf plants . This is often referred to as “growing to death” as it disrupts the normal growth and physiological processes of the plant .
Biochemical Pathways
The action of this compound affects the auxin signaling pathway, which is crucial for plant growth and development . The uncontrolled growth induced by this compound can lead to nutrient deficiency and eventually plant death .
Pharmacokinetics
Similar compounds are known to be absorbed by plants and distributed throughout the plant tissues . Metabolism and excretion of these compounds can vary depending on the specific plant species .
Result of Action
The result of the action of this compound is the death of broad-leaf plants . By inducing uncontrolled growth, the compound disrupts normal plant physiology leading to nutrient deficiency and death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as soil type, temperature, and rainfall can affect the absorption and distribution of the compound in plants . Additionally, these factors can also influence the compound’s degradation in the environment .
Vorbereitungsmethoden
The synthesis of 1-(4-chloro-2-(4-chlorophenoxy)phenyl)-N-methylmethanamine typically involves multiple steps. One common method starts with the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form 2-chloro-4-(4-chlorophenoxy)-hypnone . The final step involves the reaction of this intermediate with N-methylmethanamine under controlled conditions to yield the target compound.
Analyse Chemischer Reaktionen
1-(4-chloro-2-(4-chlorophenoxy)phenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro groups are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents and conditions for these reactions include organic solvents like methanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used.
Vergleich Mit ähnlichen Verbindungen
1-(4-chloro-2-(4-chlorophenoxy)phenyl)-N-methylmethanamine can be compared to other similar compounds such as:
2-chloro-4-(4-chlorophenoxy)acetophenone: This compound shares a similar phenoxy and chloro structure but differs in its functional groups and overall reactivity.
4-chloro-2-(4-chlorophenoxy)phenylacetic acid: Another related compound, which has applications in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns, making it valuable for targeted applications in research and industry.
Eigenschaften
IUPAC Name |
1-[4-chloro-2-(4-chlorophenoxy)phenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-17-9-10-2-3-12(16)8-14(10)18-13-6-4-11(15)5-7-13/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXNFPLJNWIWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2987865.png)
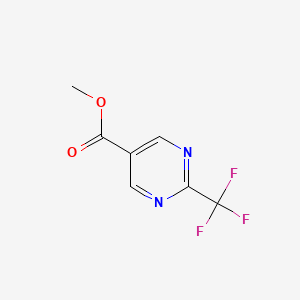

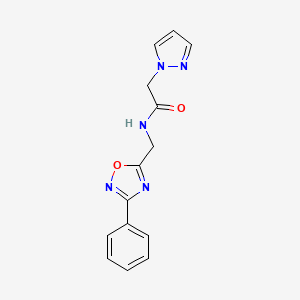
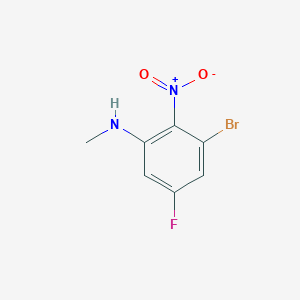
![7-[4-(2,4-Difluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2987871.png)
![5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2987875.png)
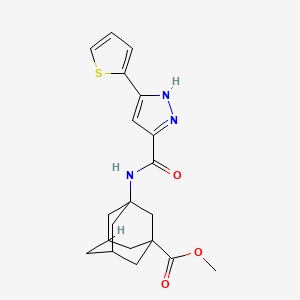
![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2987881.png)
![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2987883.png)
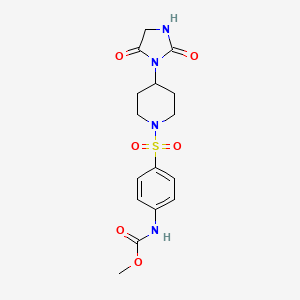

![methyl 3-{[(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2987887.png)
![N-{2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B2987888.png)
